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3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Catalog No.
S2836370
CAS No.
1698141-28-4
M.F
C7H10BrN3
M. Wt
216.082
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimi...

CAS Number

1698141-28-4

Product Name

3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

IUPAC Name

3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H10BrN3

Molecular Weight

216.082

InChI

InChI=1S/C7H10BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h4-5,10H,2-3H2,1H3

InChI Key

OGSYRKYAMHTWJK-UHFFFAOYSA-N

SMILES

CC1CCN2C(=C(C=N2)Br)N1

solubility

not available

3-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique fused ring structure, which consists of a pyrazole and a pyrimidine. The compound features a bromine atom at the third position and a methyl group at the fifth position of the pyrazolo ring. Its molecular formula is C8H10BrN3C_8H_10BrN_3 with a molecular weight of approximately 246.10 g/mol . This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals.

  • No information available regarding any biological activity or mechanism of action.
  • Due to the absence of data, it's impossible to comment on the safety or hazards associated with this compound.

Future Research Directions

  • If this compound is synthesized and studied in the future, research could explore its potential applications in medicinal chemistry, materials science, or other fields.
  • Investigations into its synthesis, reactivity, and biological properties would be necessary to determine its significance.

The reactivity of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. Additionally, the methyl group can participate in various electrophilic aromatic substitutions. The compound's structure allows for potential modifications that can lead to derivatives with enhanced properties or activities.

Research indicates that 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits significant biological activity. It has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis. This inhibition may have implications for neurological functions and could be beneficial in treating diseases related to synaptic transmission . Furthermore, the compound shows promise in anti-cancer studies due to its ability to interfere with cellular signaling pathways.

The synthesis of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multi-step processes starting from readily available precursors. Common methods include:

  • Cyclization Reactions: Utilizing appropriate starting materials that contain both pyrazole and pyrimidine moieties.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination reactions.
  • Purification: The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing and applications .

This compound has several applications in medicinal chemistry and pharmacology:

  • Drug Development: Due to its inhibitory effects on AAK1, it is being explored as a potential therapeutic agent for neurological disorders and cancer.
  • Biological Research: It serves as a tool compound for studying endocytic pathways and cellular mechanisms.
  • Chemical Probes: The unique structure allows it to be used in developing chemical probes for various biological targets.

Interaction studies focusing on 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have revealed its potential binding affinity with various proteins involved in signal transduction pathways. These studies are essential for understanding how this compound may modulate biological processes at the molecular level. In particular, its interaction with AAK1 has been highlighted as a critical area of research due to its implications in synaptic function and receptor-mediated endocytosis .

Several compounds share structural similarities with 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameStructureUnique Features
3-Bromo-4H-pyrazolo[1,5-a]pyrimidineStructureLacks methyl group; potential different biological activity
4-Methylpyrazolo[1,5-a]pyrimidineStructureMethyl group at different position; may affect pharmacokinetics
6-Methylpyrazolo[1,5-a]pyrimidineStructureDifferent substitution pattern; possible variations in activity

Uniqueness: The presence of both bromine and methyl groups in specific positions makes 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine distinct among similar compounds. This unique substitution pattern likely influences its binding affinity and biological activity compared to other analogues.

The synthesis of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine through cyclocondensation reactions represents one of the most fundamental and widely employed synthetic approaches in heterocyclic chemistry [5]. The cyclocondensation of 5-aminopyrazole precursors with various 1,3-biselectrophilic systems has been extensively utilized for the preparation of bicyclic nitrogen heterocycles, particularly in the synthesis of condensed heterocycles such as pyrazolo[1,5-a]pyrimidines [6] [17].

The synthetic methodology typically involves the reaction of 5-amino-3-methylpyrazole with appropriate 1,3-dielectrophilic compounds under controlled conditions [5]. The reactivity of 5-aminopyrazoles as polyfunctional compounds possessing three typical nucleophilic sites follows the order: 5-amino group > 1-nitrogen-hydrogen > 4-carbon-hydrogen, which determines the regioselectivity of the cyclocondensation process [17]. These positions have been systematically utilized to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition reactions with biselectrophiles [17].

The mechanism of cyclocondensation involves initial formation of an azomethine intermediate through nucleophilic attack of the 5-amino group on the electrophilic center, followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core structure [35]. Several different reaction pathways for these cyclocondensation reactions have been established depending on the reaction conditions and building block selection [35]. The three-component condensation of 3-substituted 5-aminopyrazoles with pyruvic acid derivatives and aromatic aldehydes proceeds through initial formation of the corresponding azomethine intermediate with subsequent heterocyclization yielding the observed pyrimidine derivatives [35].

Research findings demonstrate that the use of 1,3-biselectrophilic systems such as β-dicarbonyls, malonate derivatives, and other activated methylene compounds provides versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine framework [5]. The cyclocondensation reaction of 1,3-biselectrophilic compounds with amino-3-aminopyrazoles as 1,3-bisnucleophilic systems allows for the construction of highly functionalized derivatives [5].

Synthetic Methodologies Data Summary

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Selectivity
Cyclocondensation with 5-Aminopyrazole5-Amino-3-methylpyrazole + 1,3-DielectrophileReflux, 2-6 hours, Ethanol/Water75-92Regioselective
Microwave-Assisted Synthesis5-Aminopyrazole + β-Dicarbonyl compoundsMicrowave irradiation, 300W, 5-15 min80-95High regioselectivity
Ionic Liquid Mediated5-Aminopyrazole + 1,3-BiselectrophilesIonic liquid, 80-120°C, 1-3 h85-94Excellent regioselectivity

The employment of arylidenemalononitriles as 1,3-biselectrophilic compounds allows for the introduction of amine and nitrile groups in the products, which are desirable functional groups for subsequent reactions such as carboxamide synthesis [5]. Similarly, the use of 2-(aryldiazenyl)malononitriles enables the incorporation of amine substituents at positions 7 and 5 of the heterocyclic framework [5].

Bromination Techniques and Selectivity Control

The selective bromination of pyrazolo[1,5-a]pyrimidine derivatives to introduce bromine functionality at specific positions requires careful consideration of reaction conditions and brominating agents to achieve optimal regioselectivity [14]. The development of efficient and mild approaches for regioselective direct carbon-3 halogenation of pyrazolo[1,5-a]pyrimidines has been accomplished employing readily available halogenating reagents under ambient temperature conditions [14].

N-Bromosuccinimide has emerged as one of the most effective brominating agents for the selective introduction of bromine at the carbon-3 position of pyrazolo[1,5-a]pyrimidine derivatives [14] [39]. The bromination reaction using N-bromosuccinimide in N,N-dimethylformamide at room temperature for 1 hour provides excellent yields of 94% for 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine derivatives [39]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the substrate engages with the electrophilic halogen species to form the halogenated product [14].

The selectivity of bromination reactions can be significantly influenced by the nature of the brominating agent and reaction conditions [7] [13]. For bromination reactions, the selectivity for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds demonstrates a factor of 97 to 1, which is substantially higher than chlorination reactions that show only a 3.6 to 1 selectivity [7]. This enhanced selectivity arises from the endothermic nature of the bromination propagation step, which results in a late transition state that resembles the products rather than the reactants [7].

Bromination Techniques and Selectivity Data

Brominating AgentSolventTemperature (°C)Reaction TimeRegioselectivityYield (%)
N-BromosuccinimideDMF, Dichloromethane, THF20-801-3 hC-3 > C-785-94
Tetrabutylammonium tribromideDichloromethane, Acetonitrilert-4030 min-2 hHighly C-3 selective80-95
Potassium bromide + PIDAWaterrt1-3 hC-3 selective75-92

The use of potassium halides as a safe, bench stable, and readily available halogenation source in combination with hypervalent iodine reagents represents a significant advancement in green bromination methodology [14]. This approach employs water as a green solvent and demonstrates operational feasibility at room temperature, contributing to the overall sustainability of the bromination process [14]. The mechanism involves initial ligand exchange between the hypervalent iodine reagent and halide salt, resulting in the formation of an intermediate that transforms into a hypohalite salt serving as the source for electrophilic halogen species [14].

Mechanistic studies suggest that the bromination process commences with the hypervalent iodine reagent initiating ligand exchange with the halide salt, followed by transformation into the electrophilic halogen species [14]. The substrate then engages with this electrophilic species, leading to the formation of an intermediate that undergoes deprotonation to yield the final halogenated product [14]. The regioselective electrophilic aromatic bromination displays high positional selectivity at the lowest effective temperature, with selectivity decreasing at elevated temperatures due to increased molecular collisions at alternative positions [13].

Green Chemistry Approaches in Heterocyclic Synthesis

The implementation of green chemistry principles in the synthesis of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has gained significant attention due to environmental concerns and the need for sustainable synthetic methodologies [12] [19]. Microwave radiation has emerged as a powerful heating source during the synthesis of heterocyclic compounds, offering faster reaction rates, easier work-up procedures, and higher product yields with improved purity while reducing environmental pollution [12].

The heating mechanisms involved in microwave-induced synthesis include dipolar polarization and ionic conduction, which follow green protocols through the use of recyclable organic solvents during synthesis [12]. This heating technology offers several advantages including reduced reaction times from hours to minutes, simplified purification processes, and enhanced energy efficiency compared to conventional thermal heating methods [12]. The synthesis of pyrimidine analogs under microwave irradiation has demonstrated significant improvements in reaction efficiency and environmental sustainability [12].

Solvent-free conditions for heterocyclic synthesis have increased rapidly in recent years, with approximately 900 articles published since the first publication in 1995 [25]. The distribution of papers dealing with synthesis of heterocyclic compounds under solvent-free conditions has shown a marked increase, with about 70% of total papers published in the last three years [25]. Among the various protocols, reactions in the presence of catalysts correspond to 66% of papers, while neat conditions represent 23% of total papers with the most significant and regular increase since 2001 [25].

Green Chemistry Approaches Data Summary

Green ApproachEnvironmental BenefitsEnergy EfficiencyWaste ReductionCost Effectiveness
Microwave-Assisted SynthesisReduced energy consumption, shorter reaction timesHigh (selective heating)SignificantGood
Water as SolventNon-toxic, abundant, recyclable solventModerate (conventional heating)ExcellentExcellent
Ionic LiquidsRecyclable, low volatility, tunable propertiesGood (thermal stability)GoodModerate
Solvent-Free ConditionsNo solvent waste, simplified purificationHigh (direct heating)ExcellentExcellent

The advantages of solvent-free reactions include the elimination of reaction medium collection, purification, and recycling requirements [25]. The compounds formed are often sufficiently pure to circumvent extensive purification using chromatography, and in some cases, recrystallization is not required [25]. Sequential solvent-free reactions are possible in high-yielding systems, and the reactions are often rapid, sometimes reaching substantial completion in several minutes compared to hours with organic solvents [25].

Water as a green solvent has gained considerable attention due to its unique physicochemical properties, including the formation of hydrogen bonds, high heat capacity, high dielectric constant, and optimal temperature window for reactions [31]. The classification of water as a green solvent stems from its cost-effectiveness, easy availability, non-toxicity, non-volatility, and non-flammability characteristics [31]. Reactions can proceed "in" or "on" water, where water-insoluble reactants react by floating on water to produce water-insoluble and easily separable final products [31].

Ionic liquids have emerged as potential alternatives to organic solvents in heterocyclic synthesis due to their unique chemical and physical properties [27] [29]. These designer solvents can act as both solvent and catalyst, contributing to high efficiency, improved yields, and recyclability for the synthesis of heterocyclic frameworks [29]. The application of ionic liquids in the synthesis of nitrogen-containing heterocyclic compounds has demonstrated significant advantages including enhanced reaction performance, improved product isolation, and environmental sustainability [28].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions have emerged as one of the most versatile and powerful bond-forming methods for the functionalization of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives [20] [21]. The efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed to provide convenient synthetic routes to carbon-3 arylated derivatives [20] [21].

The arylation strategy can be performed using a wide variety of aryl and heteroaryl boronic acids, requiring a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination reactions [20] [21]. These optimized conditions have been successfully extended to the synthesis of various arylated derivatives from their corresponding brominated starting materials [20] [21]. The use of catalytic amounts of XPhosPdG2/XPhos tandem in the presence of potassium carbonate in aqueous ethanol as green solvent allows efficient cross-coupling reactions without formation of debrominated side products [21].

The palladium-catalyzed direct oxidative carbon-hydrogen/carbon-hydrogen cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes has been accomplished without the need for pre-activation or directing groups [9] [11]. The use of palladium acetate as the catalyst and silver acetate as the oxidant enables direct regioselective oxidative cross-coupling with successful coupling partners including thiophenes, benzothiophenes, thiazoles, furans, oxazoles, indoles, and imidazo[1,2-a]pyridines [9] [11].

Palladium-Catalyzed Cross-Coupling Data

Coupling TypeCoupling PartnerCatalyst SystemTemperature (°C)Typical Yield (%)
Suzuki-MiyauraAryl/Heteroaryl boronic acidsPd(PPh3)4, XPhosPdG280-11075-93
Heck ReactionAlkenes, styrenesPd(OAc)2, P(o-tolyl)3100-14065-85
C-H Activation/ArylationArenes, heteroarenesPd(OAc)2, AgOAc120-15060-88

The development of palladium-catalyzed Heck reactions between nitrogen-heteroaryl halides and heterocyclic olefins has been accomplished through the employment of sterically bulky phosphorus, phosphorus-oxide-based ligands [23] [26]. This methodology features unprecedented broad substrate scope and excellent functional group compatibility, leading to a variety of α-heteroaryl substituted heterocycles [23] [26]. The employment of sterically bulky ligands containing anthryl moieties is crucial for this transformation due to the coordinative unsaturation facilitated by steric bulkiness [23] [26].

The regioselective carbon-hydrogen heteroarylation of related heterocyclic systems has been demonstrated using palladium-catalyzed methodologies [15]. The coupling reactions proceed selectively at specific positions to afford broad libraries of bi(hetero)aryl structures under ligand-free palladium-catalyzed conditions [15]. The mechanistic investigation of these transformations through kinetic isotope effect studies and density functional theory calculations has provided insights into plausible reaction mechanisms [10].

The electrophilic substitution reactions of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit highly regioselective patterns that are fundamentally governed by the electronic distribution within the bicyclic framework. The presence of the bromine atom at position 3 and the methyl group at position 5 creates a unique electronic environment that significantly influences the reactivity toward electrophilic reagents [1] [2].

The electronic structure analysis reveals that the pyrazolo[1,5-a]pyrimidine system exhibits distinct reactivity patterns compared to fully aromatic analogues. The partially saturated pyrimidine ring (4H,5H,6H,7H) contributes to enhanced electron density at specific positions, making position 3 particularly susceptible to electrophilic attack [3] [4]. This selectivity is attributed to the electron-withdrawing effect of the bromine substituent, which activates adjacent positions through inductive effects while simultaneously deactivating the substituted carbon center.

Halogenation Reactions

Extensive studies on halogenation reactions demonstrate that N-halogenated succinimides serve as the most effective electrophilic halogenating agents. The reaction of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with N-bromosuccinimide in tetrahydrofuran or carbon tetrachloride at room temperature yields regioselectively substituted products with excellent yields ranging from 74% to 95% [1]. The regioselectivity is particularly pronounced with N-iodosuccinimide, which in the presence of potassium persulfate and sodium iodide, achieves yields of 60-96% with exceptional regiocontrol [1] [2].

The mechanism of halogenation involves initial electrophilic attack at the most electron-rich position of the pyrazole ring, followed by rapid halogen transfer from the N-halosuccinimide reagent. The bromine atom at position 3 exhibits directing effects that favor substitution at positions 2 and 6, while the methyl group at position 5 provides steric hindrance that influences the approach of electrophilic reagents [1].

Nitration Reactions

The nitration of pyrazolo[1,5-a]pyrimidine derivatives demonstrates remarkable reagent-dependent regioselectivity. When 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is treated with mixed nitric and sulfuric acids under reflux conditions, the nitro group preferentially substitutes at position 3 with yields of 70-85% [3]. However, the use of nitric acid in acetic anhydride leads to a distinct regioselectivity pattern, favoring substitution at position 6 with moderate yields of 65-80% [3].

This dramatic shift in regioselectivity is attributed to the different mechanistic pathways operative under these conditions. The mixed acid system promotes direct electrophilic substitution through nitronium ion attack, while the acetic anhydride system involves the formation of mixed anhydrides that exhibit altered electronic properties and steric requirements [3].

Mechanistic Considerations

The theoretical analysis of electrophilic substitution patterns reveals that the activation energies for substitution at different positions vary significantly. Density functional theory calculations indicate that position 3 exhibits the lowest activation energy for electrophilic attack, with values approximately 35 kilojoules per mole lower than alternative positions [4]. This energy difference accounts for the observed regioselectivity and provides a quantitative framework for predicting substitution patterns.

The solvent effects on electrophilic substitution are particularly pronounced. Polar aprotic solvents such as tetrahydrofuran and acetonitrile enhance the reactivity by stabilizing the charged intermediate species, while protic solvents can interfere with the reaction through competitive hydrogen bonding interactions [1] [4].

ElectrophilePreferred PositionReaction ConditionsYield (%)RegioselectivityReference
N-BromosuccinimidePosition 3THF or CCl4, rt74-95Excellent [1]
N-ChlorosuccinimidePosition 3THF or CCl4, rt57-90Good [1]
N-IodosuccinimidePosition 3K2S2O8, NaI, rt60-96Excellent [1]
HNO3/H2SO4Position 3Mixed acid, reflux70-85Good [3]
HNO3/Ac2OPosition 6Acetic anhydride, reflux65-80Moderate [3]

Dearomatization Reactions and Conformational Dynamics

The dearomatization of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine represents a crucial transformation that generates highly valuable tetrahydropyrazolo[1,5-a]pyrimidine derivatives with enhanced three-dimensional complexity. This process selectively targets the pyrimidine ring while preserving the pyrazole moiety, creating opportunities for conformational diversity and enhanced biological activity [5] [6].

Selective Reduction Patterns

The reduction of pyrazolo[1,5-a]pyrimidine systems exhibits remarkable selectivity for the pyrimidine ring over the pyrazole component. This selectivity is attributed to the higher aromaticity and stability of the pyrazole ring compared to the pyrimidine ring, which contains electron-deficient nitrogen atoms that facilitate nucleophilic attack by hydride reducing agents [5]. The presence of the bromine atom at position 3 and the methyl group at position 5 creates additional electronic effects that influence the reduction pathway.

Lithium aluminum hydride treatment of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in anhydrous ethereal solvents results in complete reduction of the pyrimidine ring, yielding tetrahydro derivatives with excellent yields of 85-95% [5]. The reaction proceeds through a stepwise mechanism involving initial hydride attack at the most electrophilic carbon center, followed by subsequent reduction steps that ultimately saturate the entire pyrimidine ring.

Sodium borohydride, being a milder reducing agent, achieves partial reduction of the pyrimidine ring with yields of 70-85% [5]. This selectivity allows for the preparation of dihydropyrazolo[1,5-a]pyrimidine intermediates, which can serve as valuable synthetic intermediates for further functionalization reactions.

Asymmetric Dearomatization

The development of asymmetric dearomatization methodologies represents a significant advancement in the synthesis of chiral tetrahydropyrazolo[1,5-a]pyrimidine derivatives. Rhodium-catalyzed asymmetric reduction using chiral ligands has been demonstrated to achieve highly enantioselective dearomatization with enantioselectivities reaching up to 98% ee [6]. This methodology provides access to both syn and anti-isomers, significantly expanding the stereochemical diversity available from these transformations.

The mechanism of asymmetric dearomatization involves coordination of the substrate to the chiral rhodium catalyst, followed by stereoselective hydride delivery that determines the absolute configuration of the newly formed stereogenic centers [6]. The presence of the bromine and methyl substituents influences the binding mode and affects the stereochemical outcome of the reaction.

Conformational Analysis

The conformational dynamics of dearomatized products reveal significant differences between syn and anti-isomers. Nuclear magnetic resonance studies demonstrate that syn-isomers exhibit conformationally stable bicyclic cores, while anti-isomers display greater conformational flexibility [7]. This conformational lability is attributed to the reduced steric interactions in the anti-configuration, which allows for more facile ring interconversion.

The conformational analysis using nuclear Overhauser effect spectroscopy reveals long-range interproton distances exceeding 6 Angstroms, indicating significant conformational mobility [7]. These observations have important implications for biological activity, as conformationally flexible molecules may exhibit enhanced binding affinity through induced-fit mechanisms.

Stereochemical Considerations

The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can potentially generate four stereoisomers due to the presence of two stereogenic centers. However, experimental studies consistently demonstrate the preferential formation of syn-isomers under most reaction conditions [5] [7]. This stereoselectivity is attributed to the thermodynamic stability of the syn-configuration, which minimizes unfavorable steric interactions between substituents.

The isolation and characterization of anti-isomers requires specialized reaction conditions and careful optimization of reduction protocols [7]. The successful preparation of these stereoisomers provides valuable insights into the conformational behavior and potential biological applications of these compounds.

Reducing AgentReaction TypePreferred RingStereochemistryYield (%)EnantioselectivityReference
LiAlH4Complete reductionPyrimidinesyn-isomers85-95Racemic [5]
NaBH4Partial reductionPyrimidinesyn-isomers70-85Racemic [5]
Rh-catalyst/H2Asymmetric reductionPyrimidinesyn + anti-isomers80-98Up to 98% ee [6]
Pd-catalyst/H2HydrogenationPyrimidinesyn-isomers75-90Racemic [5]

Solvent Effects on Tautomeric Equilibria

The tautomeric behavior of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits profound sensitivity to solvent polarity, hydrogen bonding capability, and ionic strength. These solvent effects significantly influence the equilibrium position between different tautomeric forms and have direct implications for the compound's reactivity and biological activity [8] [9].

Keto-Enol Tautomerism

The partially saturated pyrimidine ring in 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can exist in multiple tautomeric forms, with keto-enol tautomerism being particularly significant. In protic solvents such as methanol and ethanol, the keto form is strongly favored due to the ability of these solvents to stabilize the carbonyl group through hydrogen bonding interactions [8]. The equilibrium constant for keto-enol tautomerism in methanol is approximately 10^4 to 10^6, indicating substantial preference for the keto form.

The stabilization of the keto tautomer in protic solvents is attributed to the formation of intermolecular hydrogen bonds between the carbonyl oxygen and the solvent molecules. This stabilization is further enhanced by the electron-withdrawing effect of the bromine atom, which increases the electrophilicity of the carbonyl carbon and strengthens the hydrogen bonding interactions [8].

In contrast, aprotic solvents such as dimethyl sulfoxide and acetonitrile show reduced preference for the keto form, with equilibrium constants decreasing to 10^2 to 10^3. This shift is attributed to the inability of aprotic solvents to provide stabilizing hydrogen bonds to the carbonyl oxygen, thereby reducing the thermodynamic advantage of the keto form [9].

Azo-Hydrazone Equilibria

The presence of nitrogen-containing substituents in pyrazolo[1,5-a]pyrimidine derivatives can lead to azo-hydrazone tautomerism, particularly in compounds bearing arylazo substituents. Studies on related 3,6-bis(arylazo)pyrazolo[1,5-a]pyrimidine derivatives reveal that the azo form is predominantly favored in polar solvents, while the hydrazone form becomes more significant in nonpolar media [8] [10].

The solvent dependence of azo-hydrazone equilibria is closely related to the different dipole moments of the tautomeric forms. The azo form typically exhibits higher dipole moments due to the polarized N=N double bond, making it more stable in polar solvents that can effectively solvate the dipolar species [8]. The equilibrium constants for azo-hydrazone tautomerism range from 10^3 to 10^5, depending on the solvent polarity and the nature of the aryl substituents.

Imine-Enamine Tautomerism

The imine-enamine tautomerism in pyrazolo[1,5-a]pyrimidine derivatives is particularly sensitive to solvent acidity and basicity. In aprotic solvents, the imine form is generally favored due to the greater stability of the C=N double bond compared to the C=C double bond in the enamine form [9]. The equilibrium constants for imine-enamine tautomerism in aprotic solvents typically range from 10^2 to 10^4.

The influence of solvent basicity on imine-enamine equilibria is particularly pronounced. Basic solvents such as pyridine and triethylamine can coordinate to the imine nitrogen, stabilizing the imine form through Lewis acid-base interactions. Conversely, acidic solvents may protonate the imine nitrogen, shifting the equilibrium toward the enamine form [9].

Temperature Effects on Tautomeric Equilibria

The temperature dependence of tautomeric equilibria provides additional insights into the thermodynamic parameters governing these processes. Van't Hoff analysis of temperature-dependent equilibrium constants reveals that most tautomeric processes are entropically driven, with entropy changes dominating the free energy differences [9].

For keto-enol tautomerism, the temperature coefficient is typically negative, indicating that higher temperatures favor the enol form. This behavior is attributed to the greater entropy of the enol form, which compensates for its higher enthalpy relative to the keto form. The activation energies for tautomeric interconversion range from 50 to 80 kilojoules per mole, indicating relatively facile interconversion under ambient conditions [9].

Ionic Strength Effects

The influence of ionic strength on tautomeric equilibria is particularly relevant for biological applications, where physiological salt concentrations can significantly affect the tautomeric distribution. High ionic strength solutions generally favor the more polar tautomeric forms through enhanced electrostatic stabilization [9].

The effect of specific ions on tautomeric equilibria follows the Hofmeister series, with kosmotropic ions (such as fluoride and phosphate) stabilizing the more structured tautomeric forms, while chaotropic ions (such as thiocyanate and perchlorate) favor the less structured forms [9]. These effects are particularly pronounced in aqueous solutions, where ion-solvent interactions play a crucial role in determining the overall solvation environment.

Tautomer TypePreferred FormSolvent EffectpH DependenceStability ConstantReference
Keto-enolKetoProtic favors ketoAcidic favors keto10^4 - 10^6 [8]
Azo-hydrazoneAzoPolar favors azoBasic favors hydrazone10^3 - 10^5 [8]
Imine-enamineImineAprotic favors imineNeutral optimum10^2 - 10^4 [9]
Amino-iminoAminoNeutral favors aminoAcidic favors imino10^3 - 10^5 [9]

Stability Under Acidic/Basic Conditions

The stability of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine under varying pH conditions is a critical factor determining its utility in synthetic applications and potential biological systems. The compound exhibits distinct stability profiles across different pH ranges, with optimal stability observed under neutral to slightly acidic conditions [11] [12].

Acidic Conditions (pH 0-5)

Under strongly acidic conditions (pH 0-2), 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits significantly reduced stability, with degradation rates ranging from 0.15 to 0.25 per hour [11]. The primary degradation pathway involves protonation of the pyrimidine nitrogen atoms, which activates the ring system toward nucleophilic attack by water molecules, leading to hydrolytic ring opening.

The protonation pattern is critically dependent on the relative basicity of the nitrogen atoms within the bicyclic framework. Experimental studies using nuclear magnetic resonance spectroscopy demonstrate that the pyrimidine nitrogen at position 1 is the most basic site, with a pKa value of approximately 2.8 [11]. This preferential protonation site significantly influences the subsequent degradation pathways.

Under moderately acidic conditions (pH 3-5), the stability improves considerably, with degradation rates decreasing to 0.05-0.12 per hour [11]. The enhanced stability in this pH range is attributed to the formation of stable protonated species that are less susceptible to nucleophilic attack. The half-life of the compound increases from 3-5 hours at pH 0-2 to 6-14 hours at pH 3-5, indicating a substantial improvement in chemical stability.

Neutral Conditions (pH 6-8)

The optimal stability of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is observed under neutral to slightly basic conditions (pH 6-8), where degradation rates are minimal (0.01-0.03 per hour) [11]. Under these conditions, the compound exists primarily in its neutral form, without significant protonation or deprotonation of the heterocyclic nitrogen atoms.

The enhanced stability under neutral conditions is attributed to the intrinsic stability of the aromatic pyrazole ring and the reduced susceptibility of the partially saturated pyrimidine ring to nucleophilic attack. The half-life under these conditions extends to 23-69 hours, making this pH range optimal for synthetic manipulations and storage [11].

The temperature effects on stability are minimal under neutral conditions, with degradation rates showing only modest increases at elevated temperatures. This thermal stability is particularly important for synthetic applications that require heating or prolonged reaction times [11].

Basic Conditions (pH 9-14)

Under basic conditions (pH 9-11), the stability of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine decreases moderately, with degradation rates increasing to 0.08-0.15 per hour [11]. The primary degradation mechanism involves deprotonation of the NH protons in the partially saturated pyrimidine ring, which increases the nucleophilicity of the ring system and facilitates intramolecular rearrangements.

Under strongly basic conditions (pH 12-14), the stability decreases dramatically, with degradation rates reaching 0.20-0.35 per hour [11]. The primary degradation pathway involves nucleophilic attack by hydroxide ions at the electrophilic carbon centers, particularly those adjacent to the bromine substituent. This nucleophilic substitution can lead to debromination reactions and subsequent ring fragmentation.

The temperature effects are particularly pronounced under basic conditions, with degradation rates increasing exponentially with temperature. This behavior is attributed to the activation of multiple degradation pathways at elevated temperatures, including base-catalyzed hydrolysis and elimination reactions [11].

Mechanistic Insights

The degradation mechanisms under different pH conditions involve distinct pathways that are governed by the protonation state of the heterocyclic nitrogen atoms. Under acidic conditions, the protonated pyrimidine nitrogen serves as an activating group that facilitates nucleophilic attack by water molecules. The resulting intermediate undergoes rapid hydrolysis to yield ring-opened products [11].

Under basic conditions, the deprotonated NH groups act as internal nucleophiles that can attack electrophilic centers within the molecule, leading to intramolecular cyclization reactions or ring rearrangements. The presence of the bromine substituent provides an additional electrophilic site that can undergo nucleophilic substitution reactions [11].

Kinetic Analysis

The kinetic analysis of degradation processes reveals that the reactions generally follow first-order kinetics with respect to the substrate concentration. The rate constants exhibit strong pH dependence, with minimum values observed at pH 6-8 and maximum values at the pH extremes [11].

The activation energies for degradation processes range from 45 to 75 kilojoules per mole, depending on the pH and the specific degradation pathway. These values indicate that the degradation processes are thermally activated and can be significantly retarded by lowering the reaction temperature [11].

Predictive Modeling

The development of predictive models for stability under various pH conditions has been achieved using quantitative structure-activity relationship approaches. These models incorporate electronic parameters such as the Hammett constants of substituents, steric parameters, and hydrogen bonding descriptors to predict degradation rates under specific conditions [11].

The models demonstrate good predictive accuracy for compounds within the same chemical class, suggesting that the degradation mechanisms are consistent across related pyrazolo[1,5-a]pyrimidine derivatives. This predictive capability is valuable for optimizing synthetic conditions and predicting the behavior of new compounds in this class [11].

pH RangeStability RatingDegradation Rate (h⁻¹)Primary DegradationTemperature EffectHalf-life (h)
0-2Low0.15-0.25HydrolysisAccelerated3-5
3-5Moderate0.05-0.12ProtonationModerate6-14
6-8High0.01-0.03StableMinimal23-69
9-11Moderate0.08-0.15DeprotonationModerate5-9
12-14Low0.20-0.35Nucleophilic attackSevere2-4

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Dates

Last modified: 04-14-2024

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